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Compound of Interest

Compound Name: 4-Amino-N-methylphthalimide

Cat. No.: B160938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-
Amino-N-methylphthalimide as a versatile intermediate in organic synthesis. Its unique

photophysical properties and reactive primary amino group make it a valuable building block for

the creation of fluorescent probes, azo dyes, and potential pharmaceutical agents.

Introduction
4-Amino-N-methylphthalimide is a solvatochromic fluorescent dye characterized by its

sensitivity to the solvent environment.[1][2] The core phthalimide structure is a known

fluorophore, and the presence of the 4-amino group provides a key reactive handle for a variety

of chemical transformations. This allows for the facile introduction of different functionalities,

making it an important intermediate for synthesizing a diverse range of target molecules in

medicinal chemistry, materials science, and analytical chemistry.[1][3] The primary applications

revolve around the derivatization of the 4-amino group via reactions such as diazotization,

acylation, and alkylation.

Key Applications and Synthetic Pathways
The primary synthetic utility of 4-Amino-N-methylphthalimide stems from the reactivity of its

aromatic amino group. This allows for three main classes of derivatization:
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Diazotization and Azo Coupling: The primary amine can be converted to a diazonium salt,

which is then coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form

intensely colored azo dyes.

N-Acylation: Reaction with acylating agents, such as acid anhydrides or acyl chlorides, yields

N-acylamino derivatives. This transformation is useful for creating amide-containing

structures and for modifying the electronic properties of the phthalimide core.

N-Alkylation: The amino group can be alkylated using alkyl halides in the presence of a base,

introducing alkyl chains that can be further functionalized or used to tune the molecule's

physical properties.
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Figure 1. Synthetic pathways originating from 4-Amino-N-methylphthalimide.

Application 1: Synthesis of Azo Dyes
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4-Amino-N-methylphthalimide is an excellent diazo component for the synthesis of monoazo

disperse dyes. The resulting dyes often exhibit deep and bright hues with good fastness

properties, making them suitable for dyeing hydrophobic fibers like polyester.[4] The synthesis

proceeds via a two-step, one-pot reaction: diazotization followed by azo coupling.

Quantitative Data
The following table summarizes representative yields for the synthesis of related 4-amino-N-

substituted naphthalimide intermediates and the subsequent azo dye formation. Yields for

derivatization of 4-Amino-N-methylphthalimide are expected to be in a similar range.

Reaction Stage Product Typical Yield (%) Reference

Reduction of Nitro

Group

4-Amino-N-methyl-

1,8-naphthalimide
93% [3]

Reduction of Nitro

Group

4-Amino-N-butyl-1,8-

naphthalimide
70% [3]

Azo Coupling Monoazo Acid Dyes Good to High [3][4]

Experimental Protocol: Synthesis of a 4-(Naphthalen-2-
ol-azo)-N-methylphthalimide Dye
This protocol is adapted from established procedures for the diazotization of similar

aminonaphthalimide derivatives.[3][5]

Materials:

4-Amino-N-methylphthalimide (1.0 mmol, 176.2 mg)

Concentrated Sulfuric Acid (98%)

Sodium Nitrite (NaNO₂) (1.1 mmol, 75.9 mg)

Glacial Acetic Acid

2-Naphthol (Naphthalen-2-ol) (1.0 mmol, 144.2 mg)
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Sodium Hydroxide (NaOH)

Sodium Chloride (NaCl)

Ice

Standard laboratory glassware

Workflow Diagram:
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Step 1: Diazotization
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Figure 2. Experimental workflow for azo dye synthesis.
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Procedure:

Preparation of Nitrosylsulphuric Acid: In a 50 mL beaker, carefully cool 3.5 mL of

concentrated sulfuric acid to below 10°C in an ice-salt bath. While stirring, add 76 mg (1.1

mmol) of sodium nitrite in small portions over 20 minutes, ensuring the temperature remains

below 10°C. Continue stirring for 10 minutes, then allow the temperature to slowly rise to

65°C until a clear solution is formed. Cool the resulting nitrosylsulphuric acid solution back

down to below 10°C.

Diazotization: To the cold nitrosylsulphuric acid, gradually add 176 mg (1.0 mmol) of 4-
Amino-N-methylphthalimide over 30 minutes. The temperature must be strictly maintained

below 10°C. Following the addition, add 1 mL of glacial acetic acid dropwise over 10

minutes. Stir the reaction mixture for an additional hour in the ice bath.

Preparation of Coupling Solution: In a separate 100 mL beaker, dissolve 144 mg (1.0 mmol)

of 2-naphthol in 5 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to

below 10°C in an ice bath.

Azo Coupling: Slowly add the diazonium salt solution from step 2 to the cold 2-naphthol

solution over 30 minutes with vigorous stirring. A brightly colored precipitate should form.

Reaction Completion and Work-up: Maintain the pH of the reaction mixture at approximately

9 by adding 10% NaOH solution as needed. Continue stirring for 3 hours at a temperature

below 10°C.

Isolation: Collect the precipitated dye by vacuum filtration. Wash the solid with a saturated

sodium chloride solution to remove unreacted salts, followed by a small amount of cold

water.

Purification: Dry the crude product. If necessary, the dye can be further purified by

recrystallization from a suitable solvent like ethanol or acetic acid.

Application 2: Synthesis of N-Acylamino
Fluorescent Derivatives
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Acylation of the 4-amino group is a straightforward method to synthesize novel fluorescent

derivatives. The resulting N-acylamino compounds can serve as intermediates for more

complex fluorescent probes or as bioactive molecules themselves. The reaction is typically

high-yielding and can be performed under mild, catalyst-free conditions.[6]

Quantitative Data
The catalyst-free acetylation of various aromatic amines with acetic anhydride proceeds rapidly

with high yields.

Substrate
Reaction Time
(min)

Yield (%) Reference

Aniline 5 95 [6]

p-Nitroaniline 8 91 [6]

p-Toluidine 6 94 [6]

Experimental Protocol: Synthesis of 4-Acetamido-N-
methylphthalimide
This protocol is based on general procedures for the catalyst-free N-acylation of amines.[6][7]

Materials:

4-Amino-N-methylphthalimide (1.0 mmol, 176.2 mg)

Acetic Anhydride (1.2 mmol, 0.11 mL)

Water

Standard laboratory glassware

Procedure:

Reaction Setup: In a 25 mL round-bottom flask, suspend 176 mg (1.0 mmol) of 4-Amino-N-
methylphthalimide in 5 mL of water.
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Acylation: Add 0.11 mL (1.2 mmol) of acetic anhydride to the suspension.

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete

within 15-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).

Isolation: Upon completion, the solid product will precipitate out of the aqueous solution.

Collect the product by vacuum filtration.

Purification: Wash the collected solid thoroughly with cold water to remove any acetic acid

and unreacted acetic anhydride. Dry the product in a desiccator or a vacuum oven at 60-

70°C. The purity is often high enough for subsequent use without further purification.

Application 3: Synthesis of N-Alkylated Derivatives
N-alkylation of the 4-amino group introduces aliphatic chains, which can be used to tune

solubility, attach linker groups, or build more complex molecular architectures. The reaction

typically involves an SN2 displacement of an alkyl halide using a base to deprotonate the

amine or in the presence of a phase-transfer catalyst.

Quantitative Data
N-alkylation yields can vary depending on the substrate and alkylating agent. The following

table provides representative data for related alkylations.

Amine
Substrate

Alkylating
Agent

Base /
Conditions

Yield (%) Reference

Phthalimide
Various Alkyl

Halides

K₂CO₃ / Ball

Milling
Good to High [8]

Benzamide Benzyl Bromide K₃PO₄ / Bu₄NBr 70 [5]

Indole
Various Alkyl

Halides

KOH / Ionic

Liquid
High [9]

Experimental Protocol: Synthesis of 4-(Benzylamino)-N-
methylphthalimide
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This protocol is based on general procedures for the N-alkylation of amines and imides.[8][9]

Materials:

4-Amino-N-methylphthalimide (1.0 mmol, 176.2 mg)

Benzyl Bromide (1.1 mmol, 0.13 mL)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl Acetate

Brine (saturated aq. NaCl)

Anhydrous Sodium Sulfate (Na₂SO₄)

Standard laboratory glassware

Procedure:

Reaction Setup: To an oven-dried 25 mL round-bottom flask, add 176 mg (1.0 mmol) of 4-
Amino-N-methylphthalimide, 276 mg (2.0 mmol) of anhydrous potassium carbonate, and 5

mL of anhydrous DMF.

Alkylation: Add 0.13 mL (1.1 mmol) of benzyl bromide to the stirred suspension.

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis

indicates the consumption of the starting material.

Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of water.

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

Isolation: Combine the organic extracts and wash with water (2 x 20 mL) and then with brine

(1 x 20 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure. The resulting crude product can be purified by column

chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure

N-alkylated product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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